C-20 Absolute Configuration: (20R) vs. (20S) Enantiomeric Discrimination
Dammarenediol-I is the (20R)-epimer, while its closest structural analog, dammarenediol-II, is the (20S)-epimer . Chemical correlation studies have established that the (20R)-configuration of dammarenediol-I matches that of protopanaxadiol, a key ginsenoside precursor, and is essential for downstream enzymatic glycosylation [1]. Procurement of the incorrect epimer would therefore lead to failure in biosynthetic pathway reconstitution or in structure-activity relationship (SAR) studies.
| Evidence Dimension | Absolute configuration at C-20 |
|---|---|
| Target Compound Data | R configuration (20R) |
| Comparator Or Baseline | Dammarenediol-II: S configuration (20S) |
| Quantified Difference | Qualitative stereochemical inversion; optical rotation and chiral chromatographic retention times differ but explicit values were not located in available open sources. |
| Conditions | Chemical correlation and X-ray/IR data from J. Pharm. Soc. Japan (1970, 1972) |
Why This Matters
For biosynthetic or SAR applications, the (20R)-isomer is the only form recognized by downstream dammarane-processing enzymes; the (20S)-isomer will not substitute functionally.
- [1] Chemical Studies on the Oriental Plant Drugs. XXVII. The Acid Catalyzed Reactions and the Absolute Configuration at C(20) of Dammarane Type Triterpenes. Chem. Pharm. Bull. 1972, 20 (6), 1204–1211. View Source
